N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-10-14(2)20(15(3)11-13)23-18(28)12-29-19-8-7-17-24-25-21(27(17)26-19)16-6-4-5-9-22-16/h4-11H,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIPLBHKPFVQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyridazine ring. Common reagents include hydrazine derivatives and pyridine carboxylic acids, which undergo cyclization under acidic or basic conditions.
Thioether Formation:
Acetamide Introduction: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the mesityl group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The triazolopyridazine core is particularly noted for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The mesityl and acetamide groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties, highlighting differences in substituents, molecular weights, and reported activities:
Key Structural and Functional Differences:
Triazolopyridazine Core Modifications :
- The pyridin-2-yl group in the target compound may engage in distinct hydrogen-bonding or π-π stacking interactions compared to pyridin-3-yl () or methyl substituents (). Pyridin-2-yl’s ortho-nitrogen could enhance binding to metal ions or aromatic residues in enzymatic pockets .
- Difluoro-indazolyl in vebreltinib introduces electronegative and bulky groups, likely improving selectivity for tyrosine kinases .
In contrast, tetrahydrofuranmethyl () or carboxylic acid () substituents enhance polarity, favoring solubility . Lin28-1632’s simpler N-methyl-phenyl acetamide highlights how smaller substituents balance activity and pharmacokinetics .
Vebreltinib’s antineoplastic activity underscores the scaffold’s versatility in kinase inhibition, though substituent choice critically determines target specificity .
Research Implications and Limitations
While structural analogs provide insights, the target compound’s exact biological profile remains uncharacterized in the provided evidence. Future studies should prioritize:
Biological Activity
N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound with notable biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 404.49 g/mol
- CAS Number : 852376-31-9
The compound features a triazolo-pyridazine core structure, which is known for its potential pharmacological properties. Its synthesis typically involves multi-step reactions that require precise control over conditions to ensure high purity and yield .
This compound primarily targets the c-Met kinase , a receptor tyrosine kinase implicated in various cancers. The inhibition of c-Met signaling pathways disrupts tumor growth and survival mechanisms .
Antitumor Activity
The compound has demonstrated significant anti-tumor activity against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate that this compound is highly effective at low concentrations, suggesting favorable bioavailability for therapeutic applications .
Cytotoxicity Studies
In vitro studies show that the compound exhibits moderate cytotoxicity against normal human hepatocyte cell lines (LO2), with comparative analyses indicating lower toxicity than traditional chemotherapeutic agents . The MTT assay results further confirm its potential as a selective anti-cancer agent.
Case Studies and Research Findings
- Cytotoxicity Evaluation :
-
Mechanistic Insights :
- Research indicated that the compound induces late apoptosis in A549 cells and causes cell cycle arrest in the G0/G1 phase, contributing to its anti-cancer efficacy .
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodological Answer : The synthesis involves sequential coupling and cyclization steps.
Thioether Formation : React a pyridazine-thiol precursor (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) with mesityl acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
Triazolo-pyridazine Cyclization : Use copper-catalyzed or thermal cyclization to form the [1,2,4]triazolo[4,3-b]pyridazine core.
- Key Considerations : Optimize reaction time and temperature to avoid over-oxidation of sulfur intermediates. Reference multi-step protocols for analogous triazole derivatives in and .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., mesityl, pyridin-2-yl groups).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
- Cross-Validation : Compare spectral data with structurally related acetamide derivatives (e.g., ’s acetamide characterization) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy.
- Stability Assessment :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- Storage Recommendations : Store at –20°C in amber vials under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, as described in ICReDD’s workflow ( ).
- Machine Learning : Train models on existing triazole-pyridazine reaction datasets to predict optimal catalysts (e.g., CuI vs. Pd) and solvent systems.
- Validation : Compare computational predictions with experimental yields (e.g., ’s 2–5% yield improvement via iterative optimization) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., kinase inhibition, cytotoxicity) and apply statistical tools (ANOVA, PCA) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Mechanistic Studies : Use SPR or ITC to measure binding kinetics and confirm target engagement .
Q. How can heterocyclic coupling reactions be improved for scaling up synthesis?
- Methodological Answer :
- Reactor Design : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic cyclization steps.
- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized Cu nanoparticles) for recyclability and efficiency.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
Q. What advanced techniques identify degradation products under accelerated stability conditions?
- Methodological Answer :
- LC-MS/MS : Perform forced degradation studies (acid/base hydrolysis, oxidation) and identify degradants via high-resolution tandem MS.
- Isotopic Labeling : Use -labeled analogs to trace degradation pathways.
- Computational Prediction : Apply software (e.g., Schrödinger’s QikProp) to predict hydrolytic cleavage sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
